- A modular approach to catalytic synthesis using a dual-functional linker for Click and Suzuki coupling reactions, Tetrahedron Letters, 2010, 51(30), 3913-3917

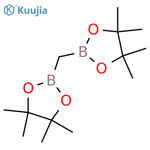

Cas no 903895-56-7 (3-Fluoro-4-methylphenylboronic acid, pinacol ester)

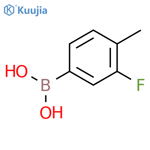

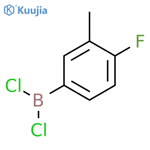

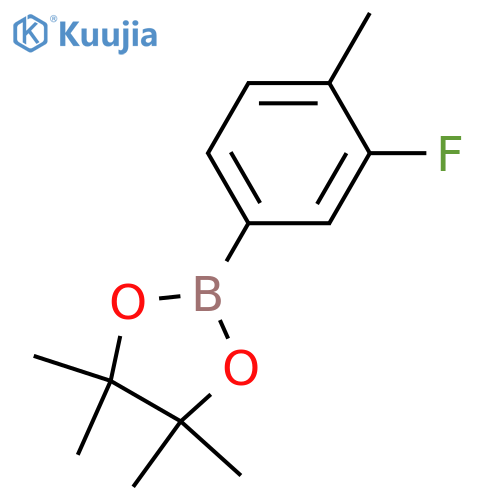

903895-56-7 structure

Nombre del producto:3-Fluoro-4-methylphenylboronic acid, pinacol ester

Número CAS:903895-56-7

MF:C13H18BFO2

Megavatios:236.090227603912

MDL:MFCD09972178

CID:839862

PubChem ID:46738767

3-Fluoro-4-methylphenylboronic acid, pinacol ester Propiedades químicas y físicas

Nombre e identificación

-

- 3-FLUORO-4-METHYLPHENYLBORONIC ACID, PINACOL ESTER

- 2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2-(3-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

- B-5462

- 3-Fluoro-4-methylphenylboronic acid pinacol ester

- ST2403894

- 3-Fluoro-4-methylphenylboronic acid,pinacol ester

- 2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)

- 2-(3-Fluoro-4-methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

- EN300-1425708

- AT16039

- 903895-56-7

- BS-29782

- MFCD09972178

- DTXSID10674418

- SCHEMBL2640296

- AKOS015999553

- CS-0101285

- 3-Fluoro-4-methylphenylboronic acid, pinacol ester

-

- MDL: MFCD09972178

- Renchi: 1S/C13H18BFO2/c1-9-6-7-10(8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3

- Clave inchi: GFPUHDYSPMTHBB-UHFFFAOYSA-N

- Sonrisas: FC1C(C)=CC=C(B2OC(C)(C)C(C)(C)O2)C=1

Atributos calculados

- Calidad precisa: 236.13800

- Masa isotópica única: 236.1383881g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 17

- Cuenta de enlace giratorio: 1

- Complejidad: 277

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 18.5

Propiedades experimentales

- PSA: 18.46000

- Logp: 2.43330

3-Fluoro-4-methylphenylboronic acid, pinacol ester PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| abcr | AB273504-25 g |

3-Fluoro-4-methylphenylboronic acid, pinacol ester; 97% |

903895-56-7 | 25g |

€1130.00 | 2023-04-26 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171925-250mg |

2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

903895-56-7 | 97% | 250mg |

¥38.00 | 2024-04-26 | |

| Chemenu | CM134618-5g |

2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

903895-56-7 | 95%+ | 5g |

$223 | 2024-07-20 | |

| abcr | AB273504-1 g |

3-Fluoro-4-methylphenylboronic acid, pinacol ester; 97% |

903895-56-7 | 1g |

€144.00 | 2023-04-26 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZF017-50mg |

3-Fluoro-4-methylphenylboronic acid, pinacol ester |

903895-56-7 | 97% | 50mg |

98.0CNY | 2021-08-04 | |

| Alichem | A019122073-5g |

2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

903895-56-7 | 95% | 5g |

$400.00 | 2023-08-31 | |

| TRC | F596530-1g |

3-Fluoro-4-methylphenylboronic acid, pinacol ester |

903895-56-7 | 1g |

$133.00 | 2023-05-18 | ||

| TRC | F596530-250mg |

3-Fluoro-4-methylphenylboronic acid, pinacol ester |

903895-56-7 | 250mg |

$69.00 | 2023-05-18 | ||

| TRC | F596530-500mg |

3-Fluoro-4-methylphenylboronic acid, pinacol ester |

903895-56-7 | 500mg |

$92.00 | 2023-05-18 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZF017-1g |

3-Fluoro-4-methylphenylboronic acid, pinacol ester |

903895-56-7 | 97% | 1g |

546.0CNY | 2021-08-04 |

3-Fluoro-4-methylphenylboronic acid, pinacol ester Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Solvents: Diethyl ether ; rt; 5 min, rt

1.2 Reagents: Sulfuric acid magnesium salt (1:1) ; rt; overnight, rt

1.2 Reagents: Sulfuric acid magnesium salt (1:1) ; rt; overnight, rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 10 min, -78 °C; heated; 1.5 h, -78 °C

1.2 Reagents: Triisopropyl borate ; 10 min, -78 °C; 1.5 h, -78 °C

2.1 Solvents: Diethyl ether ; rt; 5 min, rt

2.2 Reagents: Sulfuric acid magnesium salt (1:1) ; rt; overnight, rt

1.2 Reagents: Triisopropyl borate ; 10 min, -78 °C; 1.5 h, -78 °C

2.1 Solvents: Diethyl ether ; rt; 5 min, rt

2.2 Reagents: Sulfuric acid magnesium salt (1:1) ; rt; overnight, rt

Referencia

- A modular approach to catalytic synthesis using a dual-functional linker for Click and Suzuki coupling reactions, Tetrahedron Letters, 2010, 51(30), 3913-3917

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 14 h, 20 °C

Referencia

- Regioselective electrophilic borylation of haloarenes, Chemical Communications (Cambridge, 2015, 51(14), 2878-2881

Métodos de producción 4

Condiciones de reacción

1.1 Catalysts: 2071741-36-9 Solvents: Tetrahydrofuran ; 24 h, 80 °C

Referencia

- C(sp2)-H Borylation of fluorinated arenes using an air-stable cobalt precatalyst: electronically enhanced site selectivity enables synthetic opportunities, Journal of the American Chemical Society, 2017, 139(7), 2825-2832

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ; 48 h

Referencia

- Visible Light-Induced Borylation of C-O, C-N, and C-X Bonds, Journal of the American Chemical Society, 2020, 142(3), 1603-1613

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Lithium tert-butoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 24 h, 40 °C

2.1 Reagents: Sodium tert-butoxide Solvents: Toluene , Tetrahydrofuran ; 6 h, 80 °C

2.1 Reagents: Sodium tert-butoxide Solvents: Toluene , Tetrahydrofuran ; 6 h, 80 °C

Referencia

- Chemoselective Coupling of 1,1-Bis[(pinacolato)boryl]alkanes for the Transition-Metal-Free Borylation of Aryl and Vinyl Halides: A Combined Experimental and Theoretical Investigation, Journal of the American Chemical Society, 2017, 139(2), 976-984

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Carbon tetrachloride ; 0 °C → rt; overnight, rt

2.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ; 48 h

2.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ; 48 h

Referencia

- Visible Light-Induced Borylation of C-O, C-N, and C-X Bonds, Journal of the American Chemical Society, 2020, 142(3), 1603-1613

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Aluminum chloride , Pyridinium, 1-(dichloroboryl)-2,6-dimethyl-, (T-4)-tetrachloroaluminate(1-) (1:1… Solvents: DMSO-d6 ; 1 h, 140 °C

2.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 14 h, 20 °C

2.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 14 h, 20 °C

Referencia

- Regioselective electrophilic borylation of haloarenes, Chemical Communications (Cambridge, 2015, 51(14), 2878-2881

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Sodium tert-butoxide Solvents: Toluene , Tetrahydrofuran ; 6 h, 80 °C

Referencia

- Chemoselective Coupling of 1,1-Bis[(pinacolato)boryl]alkanes for the Transition-Metal-Free Borylation of Aryl and Vinyl Halides: A Combined Experimental and Theoretical Investigation, Journal of the American Chemical Society, 2017, 139(2), 976-984

Métodos de producción 10

Condiciones de reacción

1.1 Catalysts: Sodium triethylborohydride , 2094503-97-4 Solvents: Tetrahydrofuran ; 2 min, rt

1.2 Reagents: Cyclohexene ; 24 h, 100 °C

1.2 Reagents: Cyclohexene ; 24 h, 100 °C

Referencia

- Cobalt-Catalyzed Regioselective Borylation of Arenes: N-Heterocyclic Silylene as an Electron Donor in the Metal-Mediated Activation of C-H Bonds, Chemistry - A European Journal, 2017, 23(24), 5663-5667

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ; 48 h

Referencia

- Visible Light-Induced Borylation of C-O, C-N, and C-X Bonds, Journal of the American Chemical Society, 2020, 142(3), 1603-1613

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Aluminum chloride , (T-4)-Trichloro(N,N,4-trimethylbenzenamine)boron Solvents: DMSO-d6 ; 1 h, 100 °C; 100 °C → rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 14 h, 20 °C

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 14 h, 20 °C

Referencia

- Regioselective electrophilic borylation of haloarenes, Chemical Communications (Cambridge, 2015, 51(14), 2878-2881

3-Fluoro-4-methylphenylboronic acid, pinacol ester Raw materials

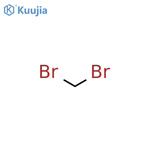

- Dibromomethane

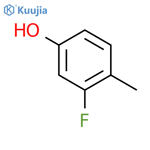

- 3-Fluoro-4-methylphenol

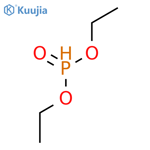

- Diethyl Phosphite

- 3-Fluoro-4-methylphenylboronic acid

- Borane, dichloro(3-fluoro-4-methylphenyl)-

- Borane, dichloro(4-fluoro-3-methylphenyl)-

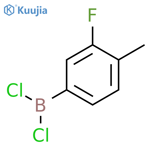

- 2-Fluoro-4-iodotoluene

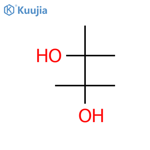

- 2,3-Dimethylbutane-2,3-diol

- Bis[(pinacolato)boryl]methane

- Bis(pinacolato)diborane

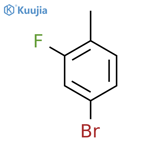

- 4-Bromo-2-fluorotoluene

3-Fluoro-4-methylphenylboronic acid, pinacol ester Preparation Products

3-Fluoro-4-methylphenylboronic acid, pinacol ester Literatura relevante

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Rachael A. Kelsey,David A. Miller,Sean R. Parkin,Kun Liu,Joe E. Remias,Yue Yang,Felice C. Lightstone,Cameron A. Lippert,Susan A. Odom Dalton Trans., 2016,45, 324-333

903895-56-7 (3-Fluoro-4-methylphenylboronic acid, pinacol ester) Productos relacionados

- 870238-67-8(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile)

- 503176-50-9(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde)

- 1001200-60-7(4-Fluoro-3-methylphenylboronic Acid Pinacol Ester)

- 1192548-08-5(2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 775351-57-0(3-Cyano-4-fluorophenylboronic acid, pinacol ester)

- 1888695-60-0(2-\u200bAmino-\u200b2-\u200b(4-\u200bpropylphenyl)\u200bacetamide)

- 2034392-08-8(4-{1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}morpholine-3,5-dione)

- 1805607-63-9(4-(Difluoromethyl)-2-hydroxy-5-iodopyridine-3-sulfonamide)

- 2503205-14-7((2-Methyl-1,2,5,6-tetrahydropyridin-2-yl)methanol)

- 72221-62-6(α-Methyl-1-naphthaleneacetic Acid Methyl Ester)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:903895-56-7)3-Fluoro-4-methylphenylboronic acid, pinacol ester

Pureza:99%

Cantidad:25g

Precio ($):151.0